3-(4-Chlorophenyl)-1-ethyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
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Overview
Description
1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chlorophenyl group, an ethyl group, and an oxadiazole moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA typically involves multiple steps. The synthetic route often starts with the preparation of the oxadiazole ring, followed by the introduction of the chlorophenyl and ethyl groups. The reaction conditions usually require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: Known for its anti-inflammatory properties.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Used in the synthesis of various pharmaceuticals.
3-Chloro-4-methylphenyl isocyanate: An intermediate in the synthesis of urea derivatives. The uniqueness of 1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19ClN4O2 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-ethyl-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
InChI |
InChI=1S/C19H19ClN4O2/c1-3-24(19(25)21-16-9-7-15(20)8-10-16)12-17-22-18(23-26-17)14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,21,25) |
InChI Key |
SHAHKNKDSVIIBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=CC(=C2)C)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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